N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine
Description
N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine is a cyclohexane-1,4-diamine derivative featuring a cyclopropyl substituent and two methyl groups on the nitrogen atoms. The compound's stereochemistry and substituents impart unique conformational rigidity and electronic properties, distinguishing it from simpler diamines.
Properties
IUPAC Name |
4-N-cyclopropyl-1-N,4-N-dimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-9-3-5-10(6-4-9)13(2)11-7-8-11/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBYPLVJNQWUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation Approach
The synthesis of N-cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine typically begins with cyclohexane-1,4-diamine as the precursor. The process involves sequential alkylation reactions to introduce the cyclopropyl and dimethylamino groups.
Secondary Alkylation (Dimethylamino Introduction):
The intermediate product undergoes further alkylation with methyl iodide or dimethyl sulfate to introduce the dimethylamino groups. This step requires precise stoichiometric control to ensure selective substitution at the nitrogen atoms.
Key Reaction Conditions:
Catalysts and Reaction Optimization
Recent advancements highlight the role of transition metal catalysts in improving yield and selectivity. For example, copper(I) iodide facilitates Ullmann-type coupling reactions, enabling efficient N-alkylation under milder conditions.
Industrial Production Techniques
Large-Scale Reactor Configurations
Industrial synthesis employs continuous-flow reactors or batch reactors with capacities exceeding 1,000 liters. Key considerations include:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Glass flask | Stainless steel reactor |
| Temperature Control | External cooling/heating | Automated thermal systems |
| Mixing Efficiency | Magnetic stirring | Mechanical agitation |
Process Steps:
Purification and Isolation
Industrial purification involves fractional distillation or recrystallization. Distillation under reduced pressure (10–50 mmHg) yields a purity of >98%, while recrystallization from ethanol-water mixtures achieves crystalline forms suitable for pharmaceutical applications.
Comparative Analysis with Related Diamine Syntheses
The synthesis of this compound differs from related diamines in reagent selection and substitution patterns:
The cyclopropyl group’s strain and electron-deficient nature necessitate specialized alkylation conditions, distinguishing this synthesis from conventional diamine preparations.
Mechanistic Insights into Key Reactions
Cyclopropane Ring Formation
The cyclopropane group is introduced via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the cyclopropylating agent. The reaction’s success depends on the leaving group’s ability (e.g., bromide > chloride) and the base’s strength.
Dimethylation Dynamics
Dimethylation proceeds through an SN2 mechanism, with methyl iodide acting as the methylating agent. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–24 hours) to ensure complete substitution.
Optimization Strategies and Yield Improvements
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed:
Oxidation: Formation of cyclohexane-1,4-dione derivatives.
Reduction: Formation of cyclohexane-1,4-diamine derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 182.31 g/mol
- Appearance : Colorless to pale yellow liquid
- Stability : Sensitive to air; requires storage under inert conditions
The compound features a cyclohexane ring with cyclopropyl and dimethylamino substituents, which contribute to its unique reactivity and biological properties.
Catalytic Reactions
N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine serves as an effective ligand in various catalytic reactions:
- Copper-Catalyzed C–N Coupling : The compound promotes N-alkenylation and N-alkylation reactions of amides, facilitating the synthesis of complex organic molecules .
- Mechanism of Action : The ligand enhances the efficiency of reactions by stabilizing transition states, leading to improved yields in product formation.
Biological Research
The compound has shown potential in biological applications:
- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity, which can be leveraged in drug development .
- Neuropharmacological Effects : Structurally related compounds have demonstrated efficacy in modulating nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurodegenerative diseases.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Synthesis of Specialty Chemicals : The compound is involved in the production of polymers and resins, contributing to the development of advanced materials.
- Production Processes : Its unique properties allow for the creation of specialty chemicals that meet specific industrial needs.
Anticancer Studies
Research has indicated that compounds related to this compound exhibit significant anticancer effects. For example:
- Studies on nitrogen-centered radicals have shown that they can induce apoptosis in cancer cells.
Neuropharmacological Effects
Certain derivatives have been found to act as agonists at nAChRs:
- Binding affinities comparable to well-known neurotransmitters suggest potential applications in cognitive disorders and neurodegenerative diseases.
Catalytic Applications
The compound's role as a ligand in copper-catalyzed reactions has been extensively studied:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The cyclopropyl and dimethylamino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Cyclohexane-1,4-diamine Derivatives
Key Observations :
- Cyclopropyl vs.
- Aromatic vs. Aliphatic Cyclopropyl : The phenylcyclopropyl derivative () combines aromatic π-interactions with cyclopropane’s steric effects, differing from the purely aliphatic cyclopropyl group in the target compound.
- Methylation Effects : N,N'-dimethylation (as in ) reduces hydrogen-bonding capacity compared to primary amines (e.g., ), influencing solubility and reactivity.
Key Observations :
- Cyclopropyl Integration : Synthesis of cyclopropyl-containing diamines (e.g., ) often requires specialized reagents or catalysts to form the strained ring, unlike simpler alkylation reactions for dimethyl derivatives ().
- Isomer Complexity : The target compound and phenylcyclopropyl analogues () exhibit multiple stereoisomers due to cyclohexane ring conformations and cyclopropyl geometry, complicating purification and characterization.
Physicochemical Properties
Key Observations :
Biological Activity
N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine is a unique organic compound that has garnered attention in both synthetic chemistry and biological research. Its structural features, including the cyclopropyl group and dimethylamino substituents, suggest potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 182.31 g/mol. The compound appears as a colorless to pale yellow liquid and is sensitive to air, necessitating storage under inert conditions to maintain stability.
This compound primarily exerts its biological effects through the modulation of enzyme and receptor activities. The cyclopropyl and dimethylamino groups enhance its binding affinity to various molecular targets, influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may serve as a ligand for certain receptors, affecting signaling pathways involved in cellular processes.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological properties, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties similar to other cyclohexane derivatives .
- Neurotransmitter Receptor Interaction : Compounds structurally related to this diamine have shown efficacy in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial in neurobiology .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Dimethyl-cyclohexane-1,2-diamine | Simpler structure lacking cyclopropyl group | |
| N,N'-Dimethyl-cyclohexane-1,4-diamine | Different diamine positioning; potential for different reactivity | |
| Cyclopropylamine | Simple amine; lacks cyclohexane structure |
The presence of the cyclopropyl group in this compound differentiates it from other diamines, potentially imparting unique reactivity and biological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Studies : Research on structurally similar compounds has demonstrated significant anticancer effects against various cell lines. For instance, compounds exhibiting similar nitrogen-centered radicals have been shown to induce apoptosis in cancer cells .
- Neuropharmacological Effects : Studies indicate that certain derivatives can act as agonists at nAChRs, with binding affinities comparable to well-known neurotransmitters . This suggests potential applications in treating neurodegenerative diseases or cognitive disorders.
- Catalytic Applications : Beyond biological activity, this compound serves as an effective ligand in copper-catalyzed reactions for synthesizing complex organic molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine?
- Methodological Answer : The compound can be synthesized via reductive amination using cyclopropanecarboxaldehyde and dimethylated cyclohexane-1,4-diamine precursors under hydrogenation conditions (e.g., H₂/Pd-C). Alternatively, alkylation of cyclohexane-1,4-diamine with methyl iodide and cyclopropylmethyl halides in a stepwise manner under basic conditions (e.g., K₂CO₃ in DMF) yields the target molecule. Reaction optimization requires precise pH control (7–9) and temperatures of 60–80°C to minimize by-products like over-alkylated species .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural and stereochemical properties?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl, cyclopropyl, and amine proton environments. For example, cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm), while methyl groups on nitrogen resonate at δ 2.1–2.5 ppm .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms cyclohexane chair conformation. Requires high-purity crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
Q. What are the primary applications of this compound in non-biological research?
- Methodological Answer :
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its bifunctional amine groups. Chelation studies involve mixing with metal salts in methanol/water and analyzing stability constants via potentiometric titration .
- Catalysis : Explored in asymmetric catalysis (e.g., ketone reductions) by forming chiral metal complexes. Activity is assessed using model reactions like acetophenone hydrogenation .
Advanced Research Questions
Q. How can researchers resolve enantiomers of This compound and assess their chiral effects in biological systems?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
- Biological Impact : Compare enantiomers in enzyme inhibition assays (e.g., cytochrome P450). For example, (1R,4R)-isomers may show higher binding affinity due to steric complementarity with hydrophobic enzyme pockets .
Q. What strategies address contradictory data in studies of the compound’s bioactivity (e.g., variable IC₅₀ values across assays)?
- Methodological Answer :
- Assay Validation : Standardize conditions (pH, temperature, solvent) and use internal controls (e.g., known inhibitors). For cell-based assays, confirm membrane permeability via LC-MS quantification of intracellular compound levels .
- Metabolic Stability : Evaluate hepatic metabolism using microsomal incubations (e.g., human liver S9 fractions) to identify active/inactive metabolites that may skew results .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., G-protein-coupled receptors)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor binding. Parameterize the compound’s force field with DFT-optimized geometries (B3LYP/6-31G* basis set) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD values to validate poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
